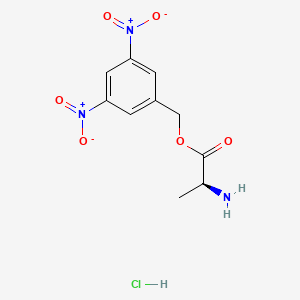
(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride, also known as (+)-3-hydroxy-5-methylpyrrolidine hydrochloride, is a chiral pyrrolidine derivative that can be used as a starting material for the synthesis of a variety of compounds. It is a white crystalline powder with a melting point of 114-115°C and a molecular weight of 176.6 g/mol. It is a useful intermediate for the preparation of various pharmaceuticals, such as anti-inflammatory agents and anticonvulsants.
Applications De Recherche Scientifique
(+)-3-hydroxy-5-methylpyrrolidine hydrochloride has been extensively used in scientific research for the synthesis of a variety of compounds. It has been used to synthesize anti-inflammatory agents, anticonvulsants, and other pharmaceuticals. It has also been used in the synthesis of chiral compounds for the study of their biological activities. It has also been used in the synthesis of peptides and peptidomimetics for the study of their biological activities.
Mécanisme D'action
The mechanism of action of (+)-3-hydroxy-5-methylpyrrolidine hydrochloride is not well understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain. Inhibition of cyclooxygenase by (+)-3-hydroxy-5-methylpyrrolidine hydrochloride may lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (+)-3-hydroxy-5-methylpyrrolidine hydrochloride have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase, which may lead to reduced inflammation and pain. It has also been shown to have anti-inflammatory and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (+)-3-hydroxy-5-methylpyrrolidine hydrochloride in lab experiments include its high reactivity and its availability in a variety of forms. It is also relatively inexpensive and easy to obtain. The main limitation of using (+)-3-hydroxy-5-methylpyrrolidine hydrochloride in lab experiments is its low solubility in aqueous solutions.
Orientations Futures
Future research on (+)-3-hydroxy-5-methylpyrrolidine hydrochloride should focus on its biochemical and physiological effects. It would be beneficial to further explore its potential as an anti-inflammatory and anticonvulsant agent. Additionally, further research should be conducted on its mechanism of action and its potential applications in the synthesis of pharmaceuticals. Finally, research should be conducted to determine if (+)-3-hydroxy-5-methylpyrrolidine hydrochloride can be used as an alternative to other chiral compounds in the synthesis of peptides and peptidomimetics.
Méthodes De Synthèse
The synthesis of (+)-3-hydroxy-5-methylpyrrolidine hydrochloride involves the reaction of (+)-3-hydroxy-5-methylpyrrolidine with hydrochloric acid. The reaction is carried out in an inert atmosphere at temperatures between 0°C and 50°C. The reaction is complete in a few hours and yields the desired product in high yields.
Propriétés
IUPAC Name |
(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,10)6-3-5(9)4-8-6;/h5-6,8-10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECJIATUVKSPRY-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC(CN1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1C[C@@H](CN1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)

![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)



![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)

![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)


![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
